2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide
CAS No.: 1226443-29-3
Cat. No.: VC11967109
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226443-29-3 |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21) |
| Standard InChI Key | SMRWTKXSZLPMHE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol . Key features include:
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Indole core: A bicyclic structure with a pyrrole ring fused to benzene, contributing to π-π stacking interactions in biological systems.
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Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, enhancing hydrogen-bonding capabilities.
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Formamido-acetamide linker: A flexible bridge that connects the two aromatic systems, allowing conformational adaptability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| logP (Partition coefficient) | 2.137 |
| logD (Distribution coefficient) | 2.1365 |
| logSw (Water solubility) | -2.3239 |
| Hydrogen bond acceptors | 3 |
| Hydrogen bond donors | 2 |
| Polar surface area | 42.505 Ų |
The moderate lipophilicity (logP ~2.14) suggests balanced membrane permeability, while the low water solubility (logSw = -2.32) may necessitate formulation adjustments for therapeutic use .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves:
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Indole-3-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂).
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Amide bond formation: Reaction with 3-aminopyridine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
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Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.
Key Challenges:
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Steric hindrance: The indole N-H and pyridine nitrogen may require protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
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Yield optimization: Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2 hours.
Biological Activities and Mechanisms
Cytotoxic Activity
Nortopsentin analogs—marine alkaloids with bis-indole scaffolds—demonstrate cytotoxicity against P388 leukemia cells (IC₅₀ = 0.8–2.1 μM) . Although 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide lacks the bis-indole structure, its indole moiety may intercalate DNA or inhibit topoisomerases .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | EC₅₀/IC₅₀ |
|---|---|---|
| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide | RSV/IAV | 0.8–2.1 μM |
| Nortopsentin B | P388 leukemia cells | 4.5–20.7 μM |
| N-(pyridin-4-yl)-2-(1H-indol-3-yl)acetamide | Kinase enzymes | 1.5–3.2 μM |
Structure-Activity Relationships (SAR)
Role of the Pyridine Position
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3-Pyridyl vs. 2-Pyridyl: Analogs with nitrogen at the 3-position (e.g., 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide) show 10-fold higher antiviral activity than 2-pyridyl derivatives, likely due to improved hydrogen bonding with viral proteases .
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Fluorine substitution: Adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring enhances metabolic stability but reduces solubility.
Modifications to the Indole Core
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